molecular formula C5H2BrClFN B578729 4-Bromo-2-chloro-3-fluoropyridine CAS No. 1211526-56-5

4-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B578729
CAS No.: 1211526-56-5
M. Wt: 210.43
InChI Key: NENRVRYZBQACQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoropyridine is an organohalogen compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the selective halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-chloro-3-fluoropyridine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique halogenation pattern makes it a valuable building block for creating complex molecules with potential biological activity . In medicinal chemistry, it is employed in the development of new drugs targeting various diseases. Additionally, it is used in the synthesis of fluorinated compounds, which are important in radiopharmaceuticals for imaging and diagnostic purposes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluoropyridine depends on its application. In chemical reactions, its halogen atoms act as leaving groups, facilitating nucleophilic substitution or cross-coupling reactions. In biological systems, the compound’s fluorine atom can enhance binding affinity and metabolic stability, making it a useful moiety in drug design .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 3-Chloro-4-fluoropyridine
  • 2-Chloro-3-fluoropyridine

Comparison: 4-Bromo-2-chloro-3-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions compared to its analogs. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity .

Properties

IUPAC Name

4-bromo-2-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRVRYZBQACQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717820
Record name 4-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-56-5
Record name 4-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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